Butyl gallate

Description

Overview of Gallate Esters in Scientific Inquiry

Gallate esters, or alkyl gallates, are a family of compounds derived from the esterification of gallic acid's carboxyl group with various alcohols. nih.govorientjchem.org Gallic acid itself is a naturally occurring polyphenolic acid found in numerous plants, including tea leaves, blueberries, and oaks. nih.govpensoft.net The resulting esters, such as propyl gallate, octyl gallate, and dodecyl gallate, share the core 3,4,5-trihydroxybenzoyl structure, which is crucial to their function as potent antioxidants. nih.govmdpi.com

The primary focus of scientific inquiry into gallate esters has been their ability to inhibit oxidation by scavenging free radicals. nih.govlongwood.edu This antioxidant mechanism involves the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a free radical, which in turn stabilizes the radical and terminates oxidative chain reactions. patsnap.com This property underpins their use as preservatives in the food, cosmetics, and pharmaceutical industries to prevent the oxidative deterioration of fats and oils. patsnap.compensoft.netatamanchemicals.com

Beyond their established antioxidant function, research has expanded to investigate other biological activities. Studies have explored the antimicrobial properties of gallate esters against various pathogens and their potential as anticancer agents. longwood.edunih.govnih.gov The length of the alkyl chain in the ester is a significant variable in these studies, influencing the compound's hydrophobicity, solubility, and ultimately its biological efficacy in different experimental models. nih.govmdpi.com

Historical Context of Butyl Gallate Investigation in Research Disciplines

The investigation of gallate esters as effective antioxidants dates back several decades, driven by the industrial need to prevent spoilage in consumer products. cspi.org Propyl gallate, a shorter-chain ester, was one of the first to be widely studied and used, often in synergistic combination with other antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). patsnap.comcspi.org This early research, predominantly in food science, established the efficacy of the gallate chemical structure in retarding the spoilage of fats and oils. cspi.org

The scientific focus gradually broadened to include other esters, such as butyl, octyl, and dodecyl gallate, as researchers sought to understand how modifying the alkyl chain length affected physical properties like fat solubility and antioxidant performance. atamanchemicals.com Higher alkyl gallates, including butyl and octyl gallate, were found to be more fat-soluble, which expanded their potential applications. atamanchemicals.com Initial research was largely empirical, focused on demonstrating efficacy in preserving various products. Over time, the investigations became more mechanistic, employing techniques like cyclic voltammetry to quantitatively assess the electron-donating ability and oxidative behavior of different gallate derivatives under various conditions. researchgate.net This foundational work across chemistry and food technology paved the way for the more specialized and diverse research into this compound seen today.

Current Research Significance and Emerging Trends for this compound

Contemporary research on this compound has diversified significantly, moving beyond its traditional role as a simple antioxidant into more specialized areas of materials science and biomedical research.

A significant emerging trend is the incorporation of this compound into advanced materials. Researchers are investigating its use as a natural, plant-derived stabilizer in biodegradable polymers like polylactide (PLA) and polyhydroxyalkanoates (PHA). nih.gov In these applications, the antioxidant properties of gallates help to prevent the thermal degradation of the polymers during processing and inhibit unfavorable oxidation processes associated with material aging. nih.gov

In the field of food science, recent studies have examined the behavior of this compound during gastrointestinal digestion. nih.gov Research indicates that alkyl gallates can remain stable in the stomach environment and are hydrolyzed by intestinal lipases and gut microbiota, suggesting a potential for the sustained release of gallic acid in the digestive tract. nih.gov

Biomedical research is another active frontier. Scientists are synthesizing and evaluating this compound and its derivatives for a range of potential therapeutic activities. For instance, studies have explored its in vitro antimalarial activity against Plasmodium falciparum and its cytotoxic effects against specific cancer cell lines like breast MCF-7 cells. orientjchem.orgatlantis-press.com Other research has pointed to potential neuroprotective properties, suggesting a role in mitigating oxidative stress-related cellular damage in the brain, though these investigations are still in early stages. smolecule.compubcompare.ai Furthermore, research into more efficient and sustainable synthesis methods, such as microwave-assisted and enzyme-catalyzed reactions, is ongoing, reflecting a broader trend towards green chemistry in the production of fine chemicals. cnif.cnnih.gov

Table 2: Selected Research Findings on this compound

| Research Area | Key Finding | Source |

|---|---|---|

| Synthesis | Microwave-assisted synthesis using toluene (B28343) sulfonic acid as a catalyst achieved a yield of 88.41%. | cnif.cn |

| Enzymatic Synthesis | Using celite-bound lipase (B570770), n-butyl gallate was synthesized with a 63.8% yield in a water-free system. | nih.gov |

| Antimalarial Activity | Exhibited an IC₅₀ value of 2.40 mM against Plasmodium falciparum in an in vitro study. | orientjchem.org |

| Cytotoxicity Research | Showed lower cytotoxicity against MCF-7 breast cancer cells (IC₅₀ > 1000 µg/mL) compared to its branched-chain isomers, isothis compound and tert-butyl gallate. | atlantis-press.com |

| Electrochemistry | Electrochemical studies show this compound is easily oxidized, and its antioxidant behavior is pH-dependent, with pH 2 being a better condition for oxidative activity. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

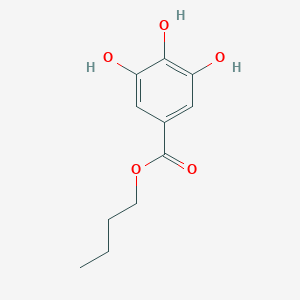

IUPAC Name |

butyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6,12-14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPOEBVTQYAOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148490 | |

| Record name | n-Butyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083-41-6 | |

| Record name | Butyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL GALLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Butyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HZ41U710 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Strategies and Derivatization in Butyl Gallate Research

Advanced Esterification Techniques for Butyl Gallate Production

The synthesis of this compound, an ester of gallic acid and butanol, is a focal point of research due to its applications as an antioxidant. Both enzymatic and chemical methods have been developed and optimized to improve yield, purity, and environmental footprint.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green alternative to traditional chemical methods for producing gallic acid esters like this compound. d-nb.info This approach typically utilizes lipases or tannases as biocatalysts under milder reaction conditions.

One method involves the use of an immobilized tannase (B8822749). google.com In a notable study, tannase was immobilized, and this composite was used to catalyze the reaction between gallic acid and various alkyl alcohols. google.com For instance, reacting a 0.1M gallic acid solution in n-propanol with an immobilized tannase composite for 18 hours at room temperature yielded propyl gallate. googleapis.com The use of immobilized enzymes is advantageous as it simplifies catalyst recovery and reuse. The efficiency of this synthesis is influenced by the ratio of the enzyme composite to the reactants, with higher amounts of the composite generally leading to greater and faster synthesis of the gallate ester. googleapis.com

Lipases are also effective catalysts. A study utilizing celite-bound lipase (B570770) from Bacillus licheniformis SCD11501 demonstrated the synthesis of several alkyl gallates, including this compound. nih.gov The process involved reacting gallic acid with the corresponding alcohol in a water-free system at 55°C for 10 hours. nih.gov The yield for n-butyl gallate was reported to be 63.8%. nih.gov The addition of molecular sieves to the reaction mixture was found to enhance the yield by removing water, a byproduct of the esterification reaction. nih.gov

Another approach employed a non-commercial immobilized lipase from Staphylococcus xylosus to synthesize propyl gallate from gallic acid and 1-propanol (B7761284) in a solvent-free system. uliege.be Optimization of reaction conditions, including temperature, enzyme amount, and alcohol-to-acid molar ratio, led to a high conversion yield of 90% ±3.5. uliege.be

The choice of solvent and its properties, such as the log P value, can significantly impact the yield in enzymatic synthesis. Research on microencapsulated tannase from Aspergillus niger showed that the highest yield for propyl gallate (44.3%) was achieved in benzene (B151609) (log P: 2.0). researchgate.net This highlights the importance of the reaction medium in optimizing enzymatic esterification.

Chemical Esterification Methods

Chemical esterification remains a prevalent method for synthesizing this compound and other alkyl gallates. These methods often involve reacting gallic acid with an alcohol in the presence of an acid catalyst.

A common approach is the direct esterification of gallic acid with an alkyl alcohol, such as butanol, using a catalyst like sulfuric acid or p-toluenesulfonic acid. google.com The reaction is typically carried out at elevated temperatures (between 100°C and 180°C) to facilitate the removal of water, which drives the reaction towards the formation of the ester. google.com For example, this compound can be synthesized by heating gallic acid and butyl alcohol with sulfuric acid at approximately 130°C for about 8 hours. google.com The use of a Soxhlet apparatus with a drying agent like sodium sulfate (B86663) helps to continuously remove the water formed during the reaction. google.com

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating. asianpubs.org This method significantly reduces reaction times to as little as 6-10 minutes and achieves high yields, often above 90%. asianpubs.org For instance, the synthesis of various alkyl gallates, including those with longer or branched alkyl chains, was accomplished in just 10 minutes under microwave irradiation, a substantial improvement over the 8-12 hours required for traditional reflux methods. asianpubs.orgcsic.es

Another chemical synthesis route involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov In this procedure, gallic acid and the alcohol are dissolved in a solvent like tetrahydrofuran (B95107) (THF) and cooled to 0°C before adding a solution of DCC. nih.govchemicalforums.com The reaction is stirred for an extended period, after which the solvent is removed, and the product is purified. nih.gov A significant drawback of this method is the formation of a dicyclohexylurea (DCU) byproduct, which can be challenging to remove completely. chemicalforums.com

Design and Synthesis of Novel this compound Derivatives

To enhance the physicochemical and biological properties of this compound, researchers have explored various modifications to its structure, focusing on the alkyl chain and the aromatic ring.

Alkyl Chain Length Modifications and Their Implications

The length and branching of the alkyl chain in gallate esters significantly influence their properties, such as hydrophobicity and biological activity. orientjchem.org

Increasing the length of the linear alkyl chain generally enhances the hydrophobicity of the gallate derivative. orientjchem.org This increased lipophilicity can improve the molecule's ability to penetrate cell membranes. orientjchem.orgatlantis-press.com For example, studies on the cytotoxicity of N-alkyl gallamides against cancer cells showed that cytotoxicity generally increased with the addition of carbons to the N-alkyl moiety. orientjchem.org This trend was observed in the series from N-methyl gallamide to N-hexyl gallamide. orientjchem.org However, there can be a "cut-off" effect, where excessively long chains may lead to decreased activity due to poor solubility in aqueous environments. orientjchem.orgatlantis-press.com

The branching of the alkyl chain also plays a crucial role. Derivatives with a branched carbon chain, such as N-sec-butyl gallamide and N-tert-butyl gallamide, have demonstrated greater cytotoxicity compared to their linear counterparts like N-butyl gallamide. orientjchem.org This is attributed to the branched chain making the derivative more lipophilic and thus more easily able to penetrate the lipid bilayer of cell membranes. atlantis-press.com

In the context of antioxidant activity, the length of the alkyl chain also has a notable effect. In oil-in-water emulsions, gallates with medium to long alkyl chains (C8, C12, and C16) were more effective at delaying lipid oxidation compared to those with shorter chains. cirad.fr The antioxidant effects of octyl gallate derivatives were found to be superior to the commercial antioxidant butylhydroquinone (TBHQ) and gallic acid itself. oup.com Interestingly, there was no significant difference in the antioxidant effects between different configurations of octyl gallate (straight-chain vs. branched). oup.com

The relationship between alkyl chain length and biological activity is not always linear and can depend on the specific activity being measured. For instance, in studies of trypanocidal activity, gallic acid esters with shorter alkyl chains of three or four carbons (propyl and this compound) were the most potent. mdpi.com This contrasts with antibacterial and antifungal activities, where longer alkyl chains (C8-C12 and C6-C9, respectively) were more effective. mdpi.com

Table 1: Impact of Alkyl Chain Modification on the Properties of Gallate Derivatives

| Modification | Derivative Example | Observed Implication | Reference |

|---|---|---|---|

| Increased Linear Chain Length | N-hexyl gallamide vs. N-butyl gallamide | Increased cytotoxicity against MCF-7 cancer cells. orientjchem.org | orientjchem.org |

| Branched Chain vs. Linear Chain | N-tert-butyl gallamide vs. N-butyl gallamide | Greater cytotoxicity against MCF-7 cancer cells. orientjchem.org | orientjchem.org |

| Medium to Long Chain Length | Octyl (C8), Lauryl (C12), Hexadecyl (C16) gallates | More effective at delaying lipid oxidation in O/W emulsions. cirad.fr | cirad.fr |

| Shorter Chain Length | Propyl (C3) and Butyl (C4) gallates | Most potent trypanocidal activity. mdpi.com | mdpi.com |

Aromatic Ring Substitutions and Functionalization

Modifications to the aromatic ring of gallic acid provide another avenue for creating novel derivatives with enhanced properties. These modifications can include methylation of the hydroxyl groups or the introduction of other functional groups.

For example, the synthesis of 4-monomethoxy methyl gallate, 3,4-dimethoxy methyl gallate, and 3,4,5-trimethoxy methyl gallate has been achieved through the methylation of gallic acid. orientjchem.org These methoxylated derivatives can then be hydrolyzed to their corresponding acids. orientjchem.org Such modifications can influence the biological activity of the resulting compounds.

Another approach involves attaching glycosyl moieties to the gallate structure. For instance, glucose or glucuronic acid has been attached to the alkyl gallate scaffold to create glycosyl alkyl gallates. csic.es This functionalization aims to modulate the hydrophilic-lipophilic balance (HLB) of the molecule, which can affect its behavior as a surfactant and its antioxidant properties. csic.es

The introduction of bulky groups, such as a tert-butyl group, onto the aromatic ring can also alter the compound's properties. google.com These bulky groups can introduce steric hindrance, which may affect the reactivity of the phenolic hydroxyl groups and stabilize the molecule. google.comnih.gov The tert-butyl group, being electron-donating, can also increase the electron density on the aromatic ring and the hydroxyl groups. nih.gov

Furthermore, the gallic acid structure can be used as a scaffold for creating more complex molecules. For instance, it has been used in catalytic amounts to promote the radical arylation of various heteroarenes. rsc.org This demonstrates the versatility of the gallate structure in synthetic organic chemistry beyond simple esterification and derivatization.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs influences their biological activities, particularly their antioxidant capacity.

The antioxidant activity of gallic acid and its esters is primarily attributed to the three hydroxyl groups on the aromatic ring. silae.it These groups can donate hydrogen atoms to scavenge free radicals. silae.it The number and position of these hydroxyl groups are critical. For instance, a correlation has been found between the rate of reaction with hydroxyl radicals and the number of adjacent aromatic hydroxyl groups (catechol and/or pyrogallol (B1678534) structures). nih.gov

The esterification of the carboxylic acid group of gallic acid to form alkyl esters like this compound modifies the molecule's hydrophobicity, which in turn affects its antioxidant efficacy in different systems. researchgate.netepa.gov This phenomenon is often referred to as the "polar paradox," where hydrophobic antioxidants are more effective in aqueous phases, while hydrophilic ones are more effective in lipid phases. epa.gov The valuable antioxidant activity of medium-chain alkyl gallates like this compound (C4) is thought to be a result of the hydrophobicity conferred by the alkyl chain. researchgate.net

Studies have shown that the antioxidant activity of gallate esters can be influenced by the length of the alkyl chain. For example, in some systems, antioxidant activity increases with the length of the alkyl chain up to a certain point (e.g., octyl gallate), after which it may decrease. cirad.froup.com This suggests that an optimal hydrophilic-lipophilic balance is necessary for maximum antioxidant activity. cirad.fr

Modifications to the hydroxyl groups on the aromatic ring also have a significant impact on antioxidant activity. For example, the synthesis of 3,4,5-triacetoxygallic acid resulted in a compound with lower free radical scavenging ability compared to gallic acid. silae.it This highlights the importance of the free hydroxyl groups for antioxidant activity.

Furthermore, the introduction of bulky substituents, such as a tert-butyl group, ortho to the phenolic hydroxyl group can enhance antioxidant activity. researchgate.net This is due to the stabilization of the resulting phenoxyl radical through inductive and hyperconjugative effects. researchgate.net

SAR studies have also been extended to other biological activities. For instance, in the context of anticancer activity, the introduction of a propyl group at the C-3 hydroxyl position or an ethyl group at the C-4' hydroxyl position of quercetin (B1663063) (a flavonoid with a similar poly-phenolic structure) was found to be important for maintaining inhibitory activity against cancer cell lines. researchgate.net

Table 2: Structure-Activity Relationship (SAR) Highlights for Gallate Derivatives

| Structural Feature | Effect on Activity | Example/Observation | Reference |

|---|---|---|---|

| Number of adjacent hydroxyl groups | Positive correlation with hydroxyl radical scavenging rate. | Applies to both condensed and hydrolyzable tannins. nih.gov | nih.gov |

| Alkyl chain length (hydrophobicity) | Influences antioxidant efficacy based on the system (polar paradox). | Medium-chain alkyl gallates (e.g., this compound) show valuable activity. researchgate.net | researchgate.net |

| Free hydroxyl groups on the aromatic ring | Crucial for antioxidant activity. | Acetylation of hydroxyl groups (e.g., triacetoxygallic acid) reduces activity. silae.it | silae.it |

| Bulky ortho-substituents | Can enhance antioxidant activity. | A tert-butyl group stabilizes the phenoxyl radical. researchgate.net | researchgate.net |

| Esterification of the carboxylic group | Modulates hydrophobicity and can enhance activity in certain environments. | Alkyl gallates can be more effective than gallic acid in some systems. cirad.froup.com | cirad.froup.com |

Biological Activities and Mechanistic Investigations of Butyl Gallate

Antioxidant Mechanisms and Oxidative Stress Modulation

Butyl gallate, an ester of gallic acid, exhibits significant antioxidant properties through various chemical mechanisms. These mechanisms are crucial in mitigating oxidative stress, a process implicated in the degradation of materials and cellular damage. The antioxidant capacity of this compound is primarily attributed to its chemical structure, specifically the three hydroxyl groups attached to its aromatic ring.

The principal antioxidant mechanism of this compound is its ability to act as a radical scavenger. Free radicals are highly reactive molecules with unpaired electrons that can initiate destructive chain reactions, leading to oxidation. This compound effectively terminates these chain reactions by donating a hydrogen atom from one of its phenolic hydroxyl groups to a free radical. This action stabilizes the free radical by pairing its unpaired electron. nbinno.compatsnap.com The resulting phenoxyl radical derived from the this compound molecule is significantly less reactive due to resonance stabilization, which prevents the propagation of further oxidative processes. patsnap.com

Research has demonstrated that a single molecule of an alkyl gallate, a category to which this compound belongs, has the capacity to scavenge six molecules of the stable free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH). benthamopenarchives.com This high stoichiometric ratio underscores the efficiency of gallates in neutralizing free radicals. The kinetics of this scavenging activity are influenced by the chemical environment and the nature of the free radical involved.

Lipid peroxidation is a primary mechanism of quality deterioration in food products, leading to rancidity. It is a chain reaction involving the oxidative degradation of lipids. This compound is effective in inhibiting lipid peroxidation, which is a key aspect of its utility as a food preservative. nih.gov The mechanism of inhibition involves the termination of the propagation phase of the lipid peroxidation chain reaction. patsnap.com By scavenging the peroxyl radicals that propagate the chain, this compound prevents the formation of lipid hydroperoxides, the primary products of peroxidation.

Studies have shown that this compound can attenuate lipid peroxidation in various systems. For instance, in cellular models, this compound has been observed to inhibit lipid peroxidation induced by toxins. arizona.edu This protective effect is crucial in preventing damage to cell membranes and other lipid-rich structures.

The antioxidant activity of this compound is fundamentally linked to its electrochemical properties, specifically its readiness to be oxidized. Electrochemical studies of gallic acid and its alkyl esters, including this compound, have been conducted using techniques such as cyclic voltammetry and differential pulse voltammetry. nih.govresearchgate.net These studies reveal that gallates are easily oxidized, a characteristic that allows them to readily donate electrons or hydrogen atoms to neutralize free radicals.

The electrochemical oxidation of gallates is an irreversible, diffusion-controlled, and pH-dependent process that occurs via two electron-transfer steps. nih.govresearchgate.net The introduction of the alkyl group, as in this compound, influences the intensity of the resulting semiquinone gallate radicals. nih.govresearchgate.net The observed sequence for the intensity of these radicals is: Gallic Acid ≥ iso-Propyl Gallate > Propyl Gallate > iso-Butyl Gallate > this compound > iso-Pentyl Gallate > Pentyl Gallate. nih.govresearchgate.net This sequence provides a quantitative measure of the electron-donating ability of these compounds.

Table 1: Electrochemical Oxidation Characteristics of Gallates

| Compound | Oxidation Process | Key Characteristics |

|---|

Data derived from electrochemical studies on gallic acid and its alkyl esters. nih.govresearchgate.net

The antioxidant efficacy of this compound can be enhanced when used in combination with other phenolic compounds. Synergistic interactions occur when the combined antioxidant activity of a mixture is greater than the sum of the individual activities of its components. Research on phenolic acids has demonstrated significant synergistic effects. For example, combinations of gallic acid with caffeic acid, and p-hydroxybenzoic acid with gallic acid, have shown notable synergistic antioxidant activity. researchgate.netnih.govnih.gov

While direct studies on this compound's synergistic effects are less common, the behavior of its parent compound, gallic acid, suggests that this compound would likely exhibit similar synergistic interactions with other phenolic antioxidants. nih.gov These synergies are important in the formulation of antioxidant systems for food preservation and other applications, as they can lead to more effective protection at lower total antioxidant concentrations.

Antimicrobial Research of this compound and Related Esters

In addition to its antioxidant properties, this compound and other alkyl gallates have been shown to possess antimicrobial activity against a range of microorganisms. This dual functionality enhances their value as preservatives.

This compound has demonstrated antibacterial activity against both pathogenic and commensal bacteria. The efficacy of alkyl gallates as antimicrobial agents is influenced by the length of their alkyl chain. cabidigitallibrary.org Generally, these compounds are more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov

For instance, octyl gallate, a related ester, has shown robust bactericidal activity against Gram-positive pathogens like Staphylococcus aureus with minimum inhibitory concentrations (MICs) between 4 to 8 µg/mL. nih.gov However, its activity against Gram-negative bacteria such as Escherichia coli is more limited. nih.gov Studies have also shown that propyl gallate can inhibit the growth of E. coli and S. aureus. researchgate.net The antimicrobial mechanism of alkyl gallates is thought to involve the disruption of the bacterial cell membrane and inhibition of essential enzymes. nih.gov

Furthermore, some alkyl gallates have been found to act synergistically with conventional antibiotics, enhancing their efficacy against resistant bacterial strains. nih.govmdpi.com This suggests a potential role for these compounds in combating antibiotic resistance.

Table 2: Antibacterial Activity of Selected Alkyl Gallates

| Alkyl Gallate | Target Bacteria | Observed Effect |

|---|---|---|

| Propyl Gallate | Escherichia coli | Lethal effect at 400 ppm |

| Propyl Gallate | Staphylococcus aureus | More effective than against E. coli |

| Octyl Gallate | Gram-positive bacteria (e.g., S. aureus) | Robust bactericidal activity (MIC 4-8 µg/mL) |

This table summarizes findings on the antibacterial efficacy of different alkyl gallates against various bacterial strains. nih.govresearchgate.net

Antibacterial Efficacy Against Pathogenic and Commensal Strains

Inhibition of Serine O-acetyltransferase (CysE) Activity

This compound has been identified as an inhibitor of Serine O-acetyltransferase (CysE), a crucial enzyme in the L-cysteine biosynthesis pathway in many bacteria. rug.nlmdpi.com This pathway is essential for bacterial survival but is absent in mammalian cells, making CysE an attractive target for developing antibacterial agents with selective toxicity. rug.nlmdpi.com The enzyme catalyzes the first step in this pathway, which is the conversion of L-serine to O-acetylserine using acetyl coenzyme A (acetyl-CoA). rug.nlmdpi.com

Structural and mechanistic studies have revealed that alkyl gallates, the class of compounds to which this compound belongs, likely bind to the binding site for acetyl-CoA on the CysE enzyme. mdpi.com This action limits the access of the natural substrate, acetyl-CoA, to the active site, thereby inhibiting the enzyme's function. mdpi.com The inhibitory activity of alkyl gallates is dependent on both the gallic acid portion of the molecule and the hydrophobic alkyl side chain. rug.nl While gallic acid alone shows weak to no antibacterial activity, the addition of the alkyl chain enhances the ability to inhibit CysE and exert antibacterial effects. rug.nl

Disruption of Microbial Cell Membrane Integrity and Permeabilization

A significant aspect of this compound's antibacterial activity is its ability to compromise the structural integrity of the microbial cell membrane. nih.govnih.gov Alkyl gallates can bind to and interfere with the bacterial membrane, leading to increased permeability. rug.nlnih.gov This disruption allows for the leakage of intracellular components and can lead to cell death. mdpi.com

Studies have shown that alkyl gallates can create pores in the bacterial membrane in vivo. nih.gov The extent of this permeabilization can be concentration-dependent. nih.gov It is suggested that this membrane damage may be the primary target of some alkyl gallates, which then leads to secondary effects, such as the disruption of the cell division machinery. rug.nl This mechanism of action, which involves altering the hydrophobicity of the cell membrane and causing pore formation, has been noted for gallic acid and its esters. nih.gov The ability of these compounds to permeabilize the cell wall is also thought to contribute to their synergistic effects with other antibiotics by allowing increased access to intracellular targets. nih.gov

Interference with Bacterial Respiratory Electron Transport Chain

Research on alkyl gallates has indicated that they can interfere with the bacterial respiratory electron transport chain. Specifically, studies on octyl gallate, a close structural analog of this compound, have demonstrated that it can disturb the activity of this crucial metabolic pathway. whiterose.ac.uk This disruption leads to the generation of high levels of toxic reactive oxygen species (ROS), such as hydroxyl radicals, and the up-regulation of genes associated with ROS. whiterose.ac.uk The respiratory chain is fundamental for cellular energy production and maintaining redox balance in bacteria. Its disruption represents a multi-faceted attack on bacterial physiology, ultimately contributing to cell death. whiterose.ac.uk

Modulation of Intrabacterial Antioxidant Molecules (e.g., Glutathione)

By inhibiting the enzyme Serine O-acetyltransferase (CysE), this compound indirectly affects the levels of crucial intrabacterial antioxidant molecules. The inhibition of CysE leads to a marked reduction in the biosynthesis of L-cysteine. mdpi.com L-cysteine is a direct precursor to glutathione, a vital antioxidant that protects bacterial cells from damage caused by reactive oxygen species and other harmful substances. mdpi.comnih.gov Consequently, treatment with alkyl gallates has been shown to significantly decrease the intrabacterial levels of both L-cysteine and glutathione. mdpi.com This reduction in antioxidant capacity renders the bacteria more vulnerable to oxidative stress, including killing mediated by substances like hydrogen peroxide. mdpi.com

Antifungal Properties

This compound is among a series of alkyl gallates that have been investigated for their antifungal activity against various pathogenic fungi. The antifungal efficacy of these compounds is closely related to the length and hydrophobicity of their alkyl chains. mdpi.com While this compound itself has demonstrated some level of antifungal activity, studies comparing a range of alkyl gallates have shown that other chain lengths may exhibit more potent effects against specific fungal species. For instance, in a study evaluating activity against several pathogenic fungi, alkyl gallates with longer chains, such as decyl gallate, often showed lower minimum inhibitory concentrations (MICs). mdpi.com Nevertheless, the inclusion of the butyl group does confer antifungal properties that are of interest. mdpi.comresearchgate.net

| Fungal Species | MIC (mg/L) |

|---|---|

| Candida albicans | >62.5 |

| Candida krusei | >62.5 |

| Candida parapsilosis | >62.5 |

| Cryptococcus neoformans | >62.5 |

| Cryptococcus gattii | >62.5 |

| Aspergillus fumigatus | >62.5 |

| Histoplasma capsulatum | 16 |

Antibiofilm Activity and Quorum Sensing Inhibition Mechanisms

This compound has been shown to inhibit the formation of biofilms by certain pathogenic bacteria, notably Pseudomonas aeruginosa. nih.govnih.gov Biofilms are communities of microorganisms encased in a self-produced matrix, which can increase their resistance to antibiotics and host immune responses. nih.gov The antibiofilm activity of this compound is linked to its ability to interfere with quorum sensing (QS), a bacterial cell-to-cell communication system that regulates the expression of genes involved in virulence and biofilm formation. nih.gov

Specifically, this compound acts by antagonizing the QS receptors LasR and RhlR in P. aeruginosa. nih.gov This antagonism inhibits the production of various virulence factors that are controlled by QS, including elastase, pyocyanin, and rhamnolipid, without affecting the viability of the bacterial cells. nih.gov While effective, studies have noted that the inhibitory effect of this compound on these processes can be weak compared to other alkyl gallates. nih.gov

| Virulence Factor | Effect of this compound | Mechanism |

|---|---|---|

| Biofilm Formation | Inhibition | Antagonism of LasR and RhlR receptors |

| Elastase Production | Weak Inhibition | Antagonism of LasR and RhlR receptors |

| Pyocyanin Production | Inhibition | Antagonism of LasR and RhlR receptors |

| Rhamnolipid Production | Inhibition | Antagonism of LasR and RhlR receptors |

Enhancement of Antibiotic Susceptibility in Drug-Resistant Microorganisms

A significant biological activity of this compound is its ability to enhance the susceptibility of drug-resistant bacteria to conventional antibiotics. mdpi.comwhiterose.ac.uk This synergistic effect has been particularly noted in methicillin-resistant Staphylococcus aureus (MRSA). whiterose.ac.uk When used in combination with β-lactam antibiotics, such as penicillin and oxacillin, this compound can lower the minimum inhibitory concentration (MIC) of these drugs, effectively restoring their efficacy against resistant strains. mdpi.comwhiterose.ac.uk

This synergistic activity appears to be specific to β-lactam antibiotics, as no significant changes in the MICs of other classes of antibiotics have been observed when combined with alkyl gallates. whiterose.ac.uk The underlying mechanism is thought to involve the disruption of the bacterial cell wall and membrane by this compound, which may facilitate the access of β-lactam antibiotics to their target, the penicillin-binding proteins. nih.gov

| Alkyl Gallate | Antibiotic | Observed Effect |

|---|---|---|

| This compound | β-Lactams (e.g., Oxacillin) | Synergistic; reduces the MIC of the antibiotic |

| Ethyl Gallate | β-Lactams | Synergistic; intensifies β-lactam susceptibility |

| Octyl Gallate | β-Lactams, Cephalothin | Synergistic effect |

| Nonyl Gallate | β-Lactams | Synergistic; maximum activity against MRSA among tested gallates |

Anticancer and Chemopreventive Studies

The therapeutic potential of this compound, an ester of gallic acid, has been a subject of scientific inquiry, particularly in the realm of oncology. Research has explored its effects on cancer cells, delving into its cytotoxicity, influence on programmed cell death, and the underlying molecular mechanisms.

The cytotoxic activity of this compound has been evaluated against various cancer cell lines, with findings indicating that its efficacy can be highly dependent on the cell type and the structure of the compound. In a study assessing gallic acid derivatives against the human breast cancer cell line MCF-7, this compound, along with propyl gallate and amyl gallate, exhibited an IC50 value greater than 1000 µg/mL, indicating no significant cytotoxicity in this specific cell line. atlantis-press.com This is in contrast to other alkyl gallates, such as heptyl gallate and octyl gallate, which showed more potent cytotoxic effects. atlantis-press.com

The structure of the alkyl chain appears to play a crucial role in determining the cytotoxic potential of gallate esters. For instance, isothis compound, which has a branched-chain structure, demonstrated stronger cytotoxicity compared to the linear chain of this compound against certain sarcoma and adenocarcinoma cell lines. atlantis-press.com This suggests that lipophilicity and molecular configuration are key factors influencing the ability of these compounds to permeate cell membranes and exert their effects. atlantis-press.com

Table 1: Cytotoxicity of Gallic Acid and its Alkyl Esters against Breast MCF-7 Cancer Cells

| Compound | IC50 (µg/mL) |

|---|---|

| Gallic acid | 166.90 |

| Methyl gallate | 113.25 |

| Ethyl gallate | 130.12 |

| Propyl gallate | >1000 |

| This compound | >1000 |

| Isothis compound | 227.83 |

| Tert-butyl gallate | 151.20 |

| Amyl gallate | >1000 |

| Isoamyl gallate | 58.11 |

| Heptyl gallate | 25.94 |

| Octyl gallate | 42.34 |

| Doxorubicin (Control) | 6.58 |

Data sourced from Arsianti, A., et al. (2018). atlantis-press.com

Gallic acid and its derivatives are known to induce apoptosis (programmed cell death) and modulate the cell cycle in various cancer cell lines. nih.govresearchgate.net These compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. mdpi.com For example, studies on related compounds like gallic acid and methyl gallate in HeLa cervical cancer cells showed an accumulation of cells in the sub-G1 phase, a hallmark of apoptosis, and activation of caspases 8 and 9. mdpi.com

Furthermore, research on octyl gallate and gallic acid in breast cancer cells (MCF-7 & MDA-MB-231) demonstrated that these compounds could inhibit cell cycle progression. researchgate.net They achieved this by altering the expression of key cell cycle regulators, including downregulating cyclins (Cyclin D1, D3) and cyclin-dependent kinases (CDK-4, CDK-6), and upregulating CDK inhibitors (p18, p21, and p27). researchgate.net While these studies focus on close analogs, they suggest that a primary mechanism for the anticancer activity of gallates involves disrupting the normal cell cycle and promoting apoptosis. nih.govnih.govoncotarget.com

The antitumor mechanisms of gallates are multifaceted and often linked to their antioxidant properties. nih.gov These polyphenolic compounds can modulate the redox status of cells, which plays a pivotal role in the initiation and progression of cancer. nih.gov One of the primary mechanisms is the neutralization of free radicals. patsnap.com The three hydroxyl groups on the aromatic ring of the gallate structure are crucial for this activity, as they can donate hydrogen atoms to unstable free radicals, thereby terminating damaging chain reactions like lipid peroxidation. patsnap.com

By scavenging reactive oxygen species (ROS), gallates can protect normal cells from oxidative damage. nih.gov Conversely, in some cancer cells, they can induce oxidative stress, leading to mitochondrial apoptosis. nih.gov This dual role as both an antioxidant and a pro-oxidant, depending on the cellular context, is a key aspect of their antitumor potential. nih.gov Additionally, some gallates can chelate metal ions like iron and copper, which prevents them from catalyzing the formation of free radicals. patsnap.com

Gallates have been shown to interact with and modulate various oncogenic signaling pathways that are frequently dysregulated in cancer. nih.gov A significant target for this class of compounds is the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in inflammation, immune response, and cell survival. nih.govglobalsciencebooks.info

Studies have demonstrated that gallates can inhibit the activation of NF-κB induced by cytokines. nih.gov For instance, ethyl gallate was found to suppress the nuclear translocation of the NF-κB p65 subunit, which in turn reduces the expression of adhesion molecules involved in inflammation and metastasis. nih.gov Other related compounds, such as methyl gallate and propyl gallate, have also been shown to exert their anti-inflammatory effects by inhibiting NF-κB and mitogen-activated protein kinase (MAPK) pathways, including the JNK signaling cascade. researchgate.netproquest.com The ability of gallates to interfere with these fundamental signaling pathways underscores their potential as chemopreventive agents. nih.govresearchgate.net

Antimalarial Investigations against Plasmodium falciparum

In the search for new antimalarial agents, this compound has been synthesized and evaluated for its in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. orientjchem.orgui.ac.idresearchgate.net In a study comparing a series of synthesized alkyl esters of gallic acid, this compound was found to have lower antimalarial activity compared to the parent compound, gallic acid, and other derivatives. orientjchem.orgui.ac.idsemanticscholar.org

Specifically, while eleven of the synthesized compounds showed greater antimalarial activity than gallic acid, this compound, along with propyl gallate and trimethoxy methyl gallate, demonstrated lower efficacy. orientjchem.orgui.ac.id The most potent compounds in this series were methyl gallate and hexyl gallate, which exhibited stronger activity against P. falciparum than both gallic acid and the standard drug artemisinin. orientjchem.orgui.ac.idsemanticscholar.org This highlights the significant influence of the alkyl chain length on the antimalarial properties of gallate esters. researchgate.net

**Table 2: In Vitro Antimalarial Activity of Gallic Acid and its Derivatives against *Plasmodium falciparum***

| Compound | IC50 (mM) |

|---|---|

| Gallic Acid | 194.86 |

| Methyl gallate | 0.03 |

| Ethyl gallate | 1.13 |

| Propyl gallate | >200 |

| This compound | >200 |

| Amyl gallate | 6.08 |

| Isoamyl gallate | 8.73 |

| Hexyl gallate | 0.11 |

| Artemisinin (Control) | 0.50 |

Data sourced from Arsianti, A., et al. (2018). orientjchem.org

Anti-Inflammatory Mechanisms

Gallates, including this compound's close analogs, exhibit significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways. researchgate.net A central mechanism of this action is the inhibition of the nuclear factor-κB (NF-κB) pathway. nih.govresearchgate.net NF-κB is a transcription factor that plays a critical role in regulating the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines and leukocyte adhesion molecules. globalsciencebooks.infoaustinpublishinggroup.com

Research has shown that gallates can inhibit the activation of NF-κB by inflammatory stimuli such as cytokines. nih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of target genes like vascular cell adhesion molecule 1 (VCAM-1), intercellular adhesion molecule 1 (ICAM-1), and E-selectin. nih.gov The downregulation of these adhesion molecules leads to reduced adhesion of leukocytes to endothelial cells, a critical step in the inflammatory process. nih.gov Furthermore, studies with propyl gallate have confirmed that its anti-inflammatory effects are achieved through the modulation of both the NF-κB and JNK signaling pathways. researchgate.net These findings suggest that gallates can act as potent anti-inflammatory agents by blocking key molecular cascades. nih.gov

Neuroprotective Potential and Associated Biochemical Pathways

This compound, a synthetic ester of gallic acid, is recognized for its antioxidant properties, which form the primary basis for its neuroprotective potential. The brain's high metabolic rate and lipid-rich composition make it particularly susceptible to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. mdpi.comnih.gov Oxidative stress is a significant factor in the progressive loss of neurons and is implicated in the pathogenesis of various neurodegenerative disorders. mdpi.comnih.gov

The neuroprotective capacity of this compound is principally attributed to its function as a free radical scavenger. nih.gov As a phenolic antioxidant, it can donate electrons to neutralize ROS, thereby preventing them from damaging critical cellular components like lipids, proteins, and nucleic acids. This mechanism is crucial in the central nervous system, where oxidative damage can disrupt neuronal function and trigger apoptotic cell death pathways. mdpi.com While direct, in-depth studies on the specific biochemical pathways modulated by this compound in neuronal cells are not extensively detailed in current research, its potential can be inferred from the well-established role of antioxidants in ameliorating oxidative stress-related neurotoxicity. mdpi.comnih.gov The antioxidant activities of various gallates, including this compound, have been quantified, demonstrating their capacity to engage in electron-transfer reactions that mitigate oxidative processes.

| Property Investigated | Methodology | Key Finding | Implication for Neuroprotection |

|---|---|---|---|

| Electron-Donating Ability | Electrochemical analysis (voltammetry) | This compound is easily oxidized, indicating a strong capacity to donate electrons. | The ability to donate electrons allows it to neutralize harmful reactive oxygen species (ROS), a primary mechanism for protecting neurons from oxidative damage. |

| Radical Scavenging | General classification as a synthetic antioxidant | Functions as a free radical scavenger to interrupt oxidative reactions. | By scavenging free radicals, it can prevent the cascade of events leading to lipid peroxidation, protein damage, and ultimately, neuronal cell death. |

The general mechanism for antioxidant-mediated neuroprotection involves the reduction of excitotoxicity, inflammation, and apoptosis. nih.govmdpi.com For instance, related gallate compounds like gallotannins have been shown to effectively scavenge hydroxyl radicals and superoxide anions, preventing oxidative damage and apoptosis in cerebellar granule cells. nih.gov By mitigating the initial oxidative insult, this compound could potentially help maintain mitochondrial function, preserve cellular integrity, and support neuronal survival. However, further research is required to elucidate the specific interactions of this compound with intracellular signaling cascades, such as the Nrf2 pathway or MAPK pathways, which are critical in the neuronal response to oxidative stress.

Modulation of Mitochondrial Respiration and Alternative Oxidase in Plant Systems

In plant systems, this compound has been identified as a significant modulator of mitochondrial respiration, specifically through its interaction with the alternative oxidase (AOX) pathway. nih.govnih.gov Plant mitochondria possess a branched electron transport chain that includes the standard cytochrome pathway (which is sensitive to cyanide) and a cyanide-resistant alternative pathway mediated by the alternative oxidase. researchgate.netbiologydiscussion.com This alternative pathway allows respiration to continue even when the cytochrome pathway is inhibited, playing roles in managing energy overflow and responding to various stresses. researchgate.net

This compound acts as an inhibitor of this alternative, cyanide-resistant pathway. nih.gov Detailed binding studies using radioactively labeled this compound have elucidated the nature of this interaction in mitochondria isolated from various plant sources, such as mung bean (Vigna radiata) and aroid spadices. nih.govnih.gov

Key findings from these investigations include:

Reversible Binding: this compound exhibits a reversible binding component to a specific site on the plant mitochondria. This binding is directly correlated with the inhibition of the alternative pathway. nih.gov

Binding Affinity: The reversible binding occurs with a dissociation constant (Kd) of approximately 1 micromolar, which is comparable to the concentration required for inhibition (Ki), suggesting this binding site is the locus of its inhibitory action. nih.gov

Site Concentration: The concentration of these reversible binding sites has been quantified. In mung bean mitochondria, the concentration was found to be around 0.5 nanomoles per milligram of mitochondrial protein. nih.gov In a broader study including various plant tissues capable of developing the alternative pathway, the binding site saturated at a level of 1.0 to 2.0 nanomoles per milligram of protein. nih.gov

Specificity: The binding of this compound is specific to mitochondria that possess or can induce the alternative pathway. For example, highly cyanide-resistant mitochondria from aroid spadices and moderately resistant mitochondria from mung bean hypocotyls showed significant reversible binding. nih.gov In contrast, mitochondria that are entirely cyanide-sensitive, such as those from rat liver or certain untreated potato tubers, showed little to no specific binding. nih.gov

This evidence suggests that the this compound binding site is a constitutive component of the alternative oxidase enzyme itself. nih.gov Its action as an inhibitor makes it a valuable chemical tool for studying the physiology and biochemistry of the alternative respiratory pathway in plants.

| Parameter | Plant Source(s) | Observed Value | Reference |

|---|---|---|---|

| Dissociation Constant (Kd) | Mung Bean (Vigna radiata) | ~1 µM | nih.gov |

| Binding Site Concentration | Mung Bean (Vigna radiata) | ~0.5 nmol/mg protein | nih.gov |

| Binding Site Saturation Level | Various (Aroid spadices, Mung bean) | 1.0 - 2.0 nmol/mg protein | nih.gov |

| Binding in Cyanide-Sensitive Mitochondria | Rat Liver, Untreated Potato Tubers | Low to negligible | nih.gov |

Advanced Applications and Emerging Research Directions

Nanotechnology and Nanoparticle Formulations for Bioactivity Enhancement

Nanotechnology offers novel strategies to enhance the efficacy of bioactive compounds like butyl gallate. By encapsulating or loading this compound into nanoparticles, it is possible to improve its stability, solubility, and bioavailability, thereby amplifying its antioxidant and other biological activities.

The encapsulation of antioxidant enzymes and compounds into nanoparticles is a promising strategy for targeted therapeutic applications, including for conditions like cerebral ischemia and reperfusion injury. researchgate.net The goal of such systems is to ensure the therapeutic agent accumulates at a specific site in the body, which can be achieved by modifying the nanoparticle surface with targeting ligands. nih.gov Nanoparticles can be designed to cross biological barriers, such as the intestinal epithelium, which is a significant advantage for oral drug delivery. researchgate.net

While research specifically on this compound-loaded nanoparticles for targeted delivery is emerging, studies on similar gallate esters provide a strong precedent. For instance, nanoparticles loaded with epigallocatechin gallate (EGCG) have been shown to have a dose advantage of more than tenfold in cancer cell models compared to the free compound. nih.gov Similarly, nanoparticles containing procyanidin B2-3′-O-gallate demonstrated a protective effect on human liver cells (HepG2) from hydrogen peroxide-induced stress. researchgate.net These systems can be formulated using various biocompatible and biodegradable polymers, such as Poly(lactic-co-glycolic acid) (PLGA), which has been approved by the FDA for therapeutic devices. nih.gov

The characteristics of the nanoparticle, such as size and surface charge, are critical for its behavior in the body. For example, nanoparticles with a surface potential between -10 and +10 mV are less prone to non-specific interactions and clearance by the immune system. nih.gov Studies with this compound-loaded silver nanoparticles have shown that particle size can range from 160 to 180 nanometers, a scale suitable for various biomedical applications. wisdomlib.org

Table 1: Examples of Gallate-Loaded Nanoparticle Systems and Their Bioactivities

| Gallate Compound | Nanoparticle Type | Observed Bioactivity Enhancement | Key Findings |

|---|---|---|---|

| Epigallocatechin gallate (EGCG) | PLGA nanoparticles | Enhanced antitumorigenic and antiangiogenic properties | Over 10-fold dose advantage in inducing apoptosis in prostate cancer cells compared to free EGCG. nih.gov |

| Procyanidin B2-3′-O-gallate | Chitosan-sodium alginate nanoparticles | Enhanced antioxidant activity | Showed a clear protective effect on human HepG2 cells induced by hydrogen peroxide. researchgate.net |

| (-)-epigallocatechin gallate | Poly(butyl‐2‐cyanoacrylate) (PBCA) nanowires | Enhanced antioxidant, antimicrobial, and anti-NSCLC activities | Successfully constructed to improve the poor stability of EGCG. researchgate.net |

"Green synthesis" refers to the use of environmentally friendly, cost-effective, and safe methods for producing nanoparticles. researchgate.netnih.gov This approach often utilizes biological systems like plants, bacteria, or fungi, which contain biomolecules that can reduce metal ions into nanoparticles. nih.govqub.ac.uk Plant-derived phenolic compounds, including gallates, are particularly effective as both reducing and stabilizing agents in these processes. researchgate.net

This compound has been successfully used in the green synthesis of silver nanoparticles. In one method, a solution of this compound and silver nitrate was subjected to high-power ultrasonic vibrations, a technique known as probe sonication. wisdomlib.org The successful formation of silver nanoparticles was indicated by a color change in the solution, a common marker for the reduction of silver ions. wisdomlib.org This process highlights a shift towards more sustainable practices in nanomaterial production. wisdomlib.org

The mechanism of green synthesis involves the reduction of metal ions by the bioactive compounds present in the plant extract or, in this case, by the this compound itself. nih.gov The polyphenolic structure of gallates, with their multiple hydroxyl groups, makes them potent reducing agents, capable of donating electrons to reduce metal salts (like silver nitrate) to form stable metal nanoparticles. google.com

Table 2: Characterization of this compound-Synthesized Silver Nanoparticles

| Characterization Technique | Finding | Significance |

|---|---|---|

| UV-visible spectrophotometry | Observed intense surface plasmon resonance peak. researchgate.net | Confirms the formation of silver nanoparticles. |

| Scanning Electron Microscopy (SEM) | Particles were predominantly spherical at lower concentrations, but sheet-shaped at higher concentrations. wisdomlib.org | Demonstrates that the morphology of the nanoparticles is dependent on the concentration ratio of reactants. wisdomlib.org |

| Dynamic Light Scattering (DLS) | Particle dimensions ranged from 160 to 180 nanometers. wisdomlib.org | Determines the size distribution of the synthesized nanoparticles. |

Academic Investigations in Food Science and Preservation (Mechanistic Focus)

This compound's role as a food preservative is well-established, but ongoing academic research seeks to understand the precise mechanisms behind its efficacy, particularly its interactions with other compounds and its effect on the complex microbial ecosystems within food.

Antioxidant "cocktails" are often more effective than single compounds due to synergistic interactions, where the combined effect is greater than the sum of the individual effects. remedypublications.com This principle is crucial in food preservation, where mixtures of antioxidants can provide enhanced protection against oxidation at lower concentrations, reducing potential side effects. remedypublications.com

Another key mechanism is the protective effect one antioxidant can exert on another. In studies involving BHA and propyl gallate (a close structural relative of this compound), it was found that the gallate had a protective effect on BHA. researchgate.net This means the gallate compound is preferentially oxidized, thereby sparing the BHA to continue its antioxidant function. Such interactions are vital for creating effective and stable food preservation systems. The specific type of interaction—whether synergistic, additive, or antagonistic—can depend on the specific compounds, their concentrations, and the food matrix itself. consensus.app

Table 3: Observed Synergistic Antioxidant Mechanisms

| Antioxidant Combination (Analogous Study) | Observed Mechanism | Outcome |

|---|---|---|

| BHA and BHT | Regeneration of BHA by BHT. researchgate.net | Competitive antioxidation leading to a synergistic effect. researchgate.net |

| BHA and Propyl Gallate (PG) | Protective mechanism of PG on BHA. researchgate.net | Protective antioxidation leading to a synergistic effect. researchgate.net |

| BHA and Tert-butylhydroquinone (TBHQ) | Protective mechanism of TBHQ on BHA. researchgate.net | Protective antioxidation leading to a synergistic effect. researchgate.net |

The gut microbiota plays a critical role in metabolizing dietary compounds, including polyphenols like this compound. nih.gov The interaction is bidirectional: the microbiota transforms these compounds, often into more bioactive metabolites, while the compounds themselves modulate the composition and metabolic activity of the microbial community. nih.govfrontiersin.org

While direct studies on this compound are limited, research on similar compounds like gallic acid and epigallocatechin-3-gallate (EGCG) provides significant insights. Long-term consumption of gallic acid in canine models has been shown to regulate lipid metabolism, partly by altering the gut microbiota, such as reducing the Bacteroidetes/Firmicutes ratio and increasing the abundance of bacteria that produce short-chain fatty acids (SCFAs). researchgate.net SCFAs, like acetate, are important products of microbial fermentation with numerous benefits for host health. researchgate.net

Metabolomics, the large-scale study of small molecules (metabolites), is a powerful tool to understand these interactions. nih.gov Studies using metabolomics have shown that functional foods rich in polyphenols can alter microbial metabolic pathways, for instance, by increasing the production of gamma-aminobutyric acid (GABA) or succinic acid. nih.govresearchgate.net EGCG has been shown to remodel the gut microbiota, which in turn affects host metabolism, including pathways related to phospholipid and ubiquinone biosynthesis. frontiersin.org Given its structural similarity, it is plausible that this compound would also influence microbial populations and their metabolic outputs in food systems and the gut, affecting food preservation and potentially host health.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for understanding the chemical properties and biological activities of molecules like this compound at an atomic level. bayer.com These methods allow researchers to predict molecular structure, reactivity, and interactions with biological targets, guiding further experimental work. bayer.comnih.gov

Quantum chemical investigations, often using Density Functional Theory (DFT), can calculate a molecule's optimized geometry, vibrational frequencies, and electronic properties. tandfonline.com For propyl gallate, a close analog of this compound, DFT calculations have been used to determine bond lengths, bond angles, and spectroscopic properties (FT-IR, FT-RAMAN, UV-Vis). tandfonline.com

A key area of study is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com For propyl gallate, the calculated HOMO-LUMO energy gap is 4.917 eV, which provides insight into its electronic transition properties. tandfonline.com

Other computational techniques used to study antioxidants include:

Natural Bond Orbital (NBO) analysis: This method helps understand electron distribution and intramolecular interactions. nih.gov

Molecular Electrostatic Potential (MEP) maps: These visualize the charge distribution on a molecule, predicting sites for electrophilic and nucleophilic attack.

Molecular Docking: This simulates the interaction between a small molecule (like this compound) and a macromolecular target (like a protein or enzyme), predicting binding affinity and conformation. nih.gov

These computational approaches provide a detailed theoretical framework for understanding the antioxidant mechanism of gallates and for designing new, more effective derivatives.

Molecular Docking and Dynamics Simulations for Target Binding

Computational methods such as molecular docking and molecular dynamics (MD) simulations are increasingly vital in understanding the interaction between small molecules like this compound and biological targets at an atomic level. biointerfaceresearch.com These in silico techniques predict how a ligand (e.g., the gallate group) fits into the binding site of a protein and how the resulting complex behaves over time. biointerfaceresearch.comnih.gov

Molecular docking studies help identify the most favorable binding poses of a molecule within a protein's active site, predicting the binding affinity based on scoring functions. researchgate.net For compounds sharing the gallate moiety, research has shown that the interaction is often stabilized by a combination of hydrogen bonds and hydrophobic interactions. researchgate.net For instance, simulations of the gallate group binding to the hydrophobic grooves of anti-apoptotic Bcl-2 proteins have been performed to understand the dynamics of this interaction. researchgate.net

Following docking, molecular dynamics simulations provide deeper insights into the stability and dynamics of the ligand-protein complex. nih.gov An MD simulation tracks the motions of atoms over time, revealing how the complex fluctuates and changes conformation in a simulated physiological environment. nih.gov This can confirm the stability of interactions predicted by docking and calculate binding free energies with greater accuracy using methods like the Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) approach. nih.govmdpi.com Research on related gallate-containing compounds, such as Epigallocatechin gallate (EGCG), has utilized 100-nanosecond MD simulations to assess the stability of the compound when bound to its target protein. nih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations indicates the stability of the complex. nih.gov

These computational approaches are instrumental in the rational design of new therapeutic agents by providing a detailed view of molecular interactions, guiding the modification of chemical structures to improve binding affinity and selectivity. researchgate.net

Table 1: Example of Binding Free Energy Calculations for EGCG and Target Protein using MM-GBSA

| Component | Energy (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.78 |

| Electrostatic Energy | -21.34 |

| Polar Solvation Energy | 35.15 |

| Nonpolar Solvation Energy | -5.99 |

| Total Binding Free Energy (ΔGbind) | -37.96 |

Note: Data is illustrative and based on findings for related gallate compounds like EGCG to demonstrate the output of MD simulation analyses. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com These models are powerful tools for predicting the activity of new or untested compounds, thereby accelerating drug discovery and toxicological screening by reducing the need for extensive experimental testing. mdpi.commdpi.com

In the context of this compound and related phenolic compounds, QSAR models are frequently developed to predict antioxidant activity. nih.gov These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. Descriptors can include physicochemical properties such as heat of formation (Hf), the energy of the highest occupied molecular orbital (E(homo)), and the number of hydroxyl (-OH) groups. nih.govmdpi.com Statistical methods are then used to create an equation that best correlates these descriptors with the observed activity. nih.gov

The biological activity of alkyl gallates, including this compound, is influenced by the nature of the alkyl chain. For example, the cytotoxicity of a series of alkyl gallates against MCF-7 breast cancer cells has been studied, providing the kind of quantitative data necessary for QSAR modeling. atlantis-press.com Studies have shown that modifying the carboxyl group of gallic acid through esterification to form alkyl gallates alters hydrophobicity, which in turn affects cytotoxicity against cancer cells. atlantis-press.com In one study, heptyl gallate and octyl gallate showed significantly higher cytotoxicity than gallic acid, while propyl gallate and this compound were found to have low cytotoxicity in this specific assay (IC50 > 1000 µg/mL). atlantis-press.com This highlights how the length and structure of the alkyl ester group are critical determinants of biological activity, a relationship that QSAR can model and predict.

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures to ensure its reliability. mdpi.com Once validated, these models can be used to screen large virtual libraries of compounds to identify promising candidates for further investigation. mdpi.com

Table 2: Cytotoxicity of Gallic Acid and Alkyl Gallate Derivatives Against MCF-7 Cells

| Compound | IC50 (µg/mL) |

|---|---|

| Gallic Acid | 166.90 |

| Methyl gallate | 113.25 |

| Ethyl gallate | 130.12 |

| Propyl gallate | > 1000 |

| This compound | > 1000 |

| Isothis compound | 151.20 |

| Heptyl gallate | 25.94 |

| Octyl gallate | 42.34 |

Data sourced from a study on the in vitro cytotoxicity of gallic acid derivatives. atlantis-press.com

Ethical Considerations in this compound Research

Research involving any chemical compound, including this compound, is governed by a set of ethical principles designed to ensure scientific integrity and societal benefit. nih.gov These considerations are paramount, particularly for a substance used as a food additive, as the research can have direct implications for public health.

A core ethical principle is the responsible conduct of research. This includes rigorous study design to avoid bias, accurate data collection and analysis, and transparent reporting of all findings, whether they are favorable or unfavorable. For compounds like this compound, which are part of a family of synthetic antioxidants, studies have investigated potential genotoxicity and cytotoxicity at high doses. nih.govresearchgate.net Ethical research demands that such potential risks are thoroughly investigated and honestly communicated to both the scientific community and regulatory bodies.

In biomedical research, the principles of autonomy, beneficence, and justice are foundational. nih.gov While much of the research on this compound is preclinical (in vitro or in silico), any future studies involving animal models must adhere to the "3Rs" principle: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential animal suffering). The use of advanced computational methods, such as the molecular docking and QSAR models discussed previously, directly supports the principle of Replacement and Reduction by allowing for the screening and prioritization of compounds before any animal testing is conducted. mdpi.com

Furthermore, researchers have an ethical obligation to avoid conflicts of interest that could influence the outcome or interpretation of their studies. Given the commercial use of this compound, transparency in funding and potential financial interests is essential to maintain public trust in the scientific process. All research should ultimately be aimed at advancing scientific knowledge and promoting human well-being, with a clear and honest assessment of both the benefits and potential risks of the compounds under investigation. nih.gov

Conclusion and Future Research Perspectives on Butyl Gallate

Summary of Key Advancements in Synthesis and Biological Activity

Research into butyl gallate and related alkyl gallates has led to significant progress in both their production and the understanding of their biological functions.

Synthesis: Advancements have been made on two primary fronts: traditional chemical synthesis and green enzymatic processes.

Chemical Synthesis: Methods for synthesizing alkyl gallates involve the direct esterification of gallic acid with an alcohol. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures is a common approach, where the continuous removal of water drives the reaction towards the formation of the ester google.com.

Enzymatic Synthesis: As a more environmentally friendly alternative, lipase-catalyzed synthesis has gained prominence. mdpi.comnih.gov This biotechnological method employs enzymes, such as lipase (B570770) B from Candida antarctica or lipases from other microbial sources, to catalyze the esterification under milder conditions, often resulting in fewer by-products. nih.govresearchgate.net The use of immobilized enzymes further enhances the sustainability of the process, allowing for catalyst recycling. researchgate.netgoogle.com

Biological Activity: The biological effects of this compound are primarily linked to its phenolic structure, which imparts potent antioxidant properties.

Antioxidant Activity: this compound is a well-established antioxidant used as a food preservative to prevent the oxidative degradation of fats and oils. agriculture.instituteagriculture.institutepubcompare.ai Electrochemical studies confirm its capacity to donate electrons and scavenge free radicals, with its efficacy being notable in acidic environments. nih.govresearchgate.net

Anticancer Activity: Studies on various alkyl gallates have demonstrated their cytotoxic effects against cancer cells. The hydrophobicity conferred by the alkyl chain, such as the butyl group, plays a crucial role in this activity, likely by facilitating passage through cell membranes. atlantis-press.com Research indicates that the length and branching of this chain can modulate the cytotoxic potency against different cancer cell lines. atlantis-press.com

Antimicrobial Activity: The modification of gallic acid through esterification has been shown to enhance its antimicrobial properties. Alkyl gallates have demonstrated efficacy against various foodborne pathogens, indicating their potential for use in food safety applications beyond antioxidation. mdpi.comresearchgate.net